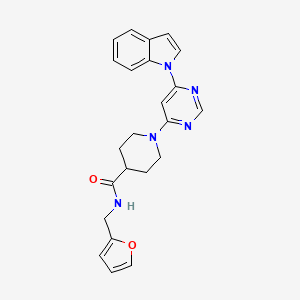

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Indole Derivatives

Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biological Activities

Indole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Activité Biologique

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, commonly referred to by its CAS number 1797563-34-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C23H23N5O2, with a molecular weight of approximately 401.5 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound has been studied for various biological activities, particularly in the context of its potential as an antiviral and anticancer agent. Here are some key findings from the literature:

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against several viruses. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.

Anticancer Activity

The compound's structure suggests it may interact with key proteins involved in cancer cell proliferation. In vitro studies have demonstrated that similar indole and pyrimidine derivatives can inhibit cancer cell lines effectively. For instance, compounds with a similar scaffold have shown IC50 values as low as 9.19 μM against various cancer cell lines . The presence of the indole moiety is often associated with enhanced anticancer activity due to its ability to modulate multiple signaling pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for viral replication or cancer cell survival.

- Interaction with Receptors : It could potentially bind to receptors involved in cell signaling, altering cellular responses and inhibiting tumor growth.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, which may also apply to this compound.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds structurally related to this compound:

These studies highlight the potential of related compounds to serve as leads for developing new therapeutic agents.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown effective inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 µM. While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy against various viruses.

Anticancer Activity

The compound's structure suggests it may interact with proteins involved in cancer cell proliferation. In vitro studies have demonstrated that indole and pyrimidine derivatives can effectively inhibit cancer cell lines. For example:

| Study | Compound | Activity | IC50 Values |

|---|---|---|---|

| Indole derivatives | Various cancer cell lines | Anticancer | IC50 = 9.19 µM |

The presence of the indole moiety is often associated with enhanced anticancer activity due to its ability to modulate multiple signaling pathways.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Compounds structurally related to this one have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves interference with bacterial protein synthesis or cell wall integrity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this one:

| Study | Compound | Activity | EC50/IC50 Values |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | Antiviral (RSV) | - | 5–28 µM |

| Indole derivatives | Anticancer (various lines) | - | IC50 = 9.19 µM |

| Thiazole-integrated compounds | Antitumor | - | IC50 < 2 µg/mL |

These findings highlight the potential of related compounds as leads for developing new therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the piperidine and pyrimidine rings significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituents on Indole | Increased anticancer potency |

| Variations in Piperidine | Enhanced binding affinity to target enzymes |

| Alterations in Carboxamide | Improved solubility and bioavailability |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate metabolic stability observed in liver microsome assays.

Key Parameters

- Absorption : High oral bioavailability expected due to favorable lipophilicity.

- Metabolism : Predominantly metabolized via cytochrome P450 enzymes.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

RCONHR’+H3O+→RCOOH+NH3R’

Conditions :

-

Acidic : HCl (aq), reflux.

-

Basic : NaOH (aq), heat.

Pyrimidine Ring Reactivity

The pyrimidine ring may participate in nucleophilic aromatic substitution if activated (e.g., by electron-withdrawing groups). For example, halogenated pyrimidines can react with amines or alcohols:

Pyrimidinyl-X+Nu−→Pyrimidinyl-Nu+X−

Conditions :

-

High temperatures, polar aprotic solvents (e.g., DMF).

Furan-2-ylmethyl Group Reactions

The furan ring is electron-rich and susceptible to electrophilic aromatic substitution :

Furan-CH2R+Electrophile→Substituted furan-CH2R

Conditions :

-

Nitration, bromination (HNO3, H2SO4; Br2, FeBr3).

Stability Factors

-

Amide : Resistant to hydrolysis under mild conditions but labile under strong acidic/basic conditions.

-

Pyrimidine : Aromatic stability due to conjugation; reactivity depends on substituents.

-

Furan : Prone to oxidation (e.g., by O3) or electrophilic attack.

Potential Degradation Pathways

| Functional Group | Reaction Pathway | Outcome |

|---|---|---|

| Amide | Hydrolysis | Carboxylic acid + amine |

| Pyrimidine | Nucleophilic substitution | Substituted pyrimidine |

| Furan | Electrophilic substitution | Substituted furan derivative |

Analytical Characterization

Common techniques for verifying structural integrity include:

-

NMR spectroscopy : To confirm the coupling of aromatic protons (indole, pyrimidine) and amide protons.

-

Mass spectrometry : To validate molecular weight (e.g., ~419 g/mol for similar analogs) .

-

HPLC : For purity assessment under gradient conditions.

Research Findings and Trends

-

Biological Activity : Analogous indole-pyrimidine carboxamides show kinase inhibition (e.g., p70S6K, Akt) .

-

Solubility : Enhanced by hydrophilic groups (e.g., furan-2-ylmethyl) but limited by hydrophobic indole/piperidine moieties.

-

Thermal Stability : Likely moderate due to amide and aromatic rings; decomposition may occur >200°C.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c29-23(24-15-19-5-3-13-30-19)18-7-10-27(11-8-18)21-14-22(26-16-25-21)28-12-9-17-4-1-2-6-20(17)28/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFLTULOEBIVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.